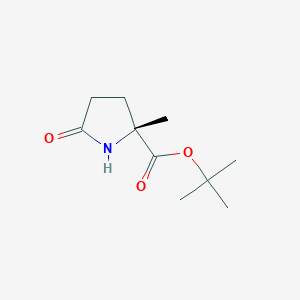

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate

Description

tert-Butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate is a chiral pyrrolidinone derivative featuring a tert-butyl ester group and a methyl substituent at the 2-position of the pyrrolidine ring. This compound belongs to the class of 5-oxopyrrolidine carboxylates, which are structurally related to pyroglutamic acid derivatives but modified for enhanced stability and tailored reactivity. The tert-butyl ester moiety provides steric protection to the carboxylate group, improving solubility in organic solvents and resistance to hydrolysis under basic conditions . The (2R)-configuration and methyl substitution influence its stereochemical and physicochemical properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVPTHFTIAYBB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method involves using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the good chemical yields achieved. safety considerations are important as the process requires a sealed apparatus to prevent the evaporation of flammable isobutene.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) tert-Butyl (S)-5-Oxopyrrolidine-2-Carboxylate

- Structure : Differs in stereochemistry (S-configuration at C2) and lacks the methyl group.

- Properties: Reported with >98% purity and a molecular formula of C₉H₁₅NO₃.

(b) Spiro-Pyrrolidine-Oxindole Derivatives (Compounds 328 and 330)

- Structure : Compound 328 (tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}) and 330 (tert-butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-...}) feature complex spiro-indole-pyrrolidine frameworks with additional substituents (e.g., triisopropylsilyl ethynyl, formyl, or prop-1-en-1-yl groups).

- Synthesis: Multi-step routes involving OsO₄-mediated dihydroxylation and Pb(OAc)₄ oxidation, yielding 85–94% isolated products. These methods contrast with simpler esterification pathways for non-spiro derivatives .

- Physical Properties: Compound 328: Melting point 99°C, [α]D²⁶ = -31.6 (CHCl₃), 94% yield. Compound 330: White solid, 85% yield. The spiro architecture and bulky substituents significantly elevate melting points and alter optical activity compared to simpler pyrrolidinones .

(c) 5-Ethyl 2-Methyl 4-(4-(tert-Butyl)phenyl)-... Pyrrolidine-2,5-Dicarboxylate

- Structure: Contains multiple functional groups, including dicyano, methoxy, and tert-butylphenyl substituents.

- Properties: Exhibits distinct NMR and IR profiles due to electron-withdrawing cyano groups. The presence of a tert-butylphenyl group enhances lipophilicity, contrasting with the hydrophilic 5-oxo group in the target compound .

(d) tert-Butyl 3-Oxo-2,3,4,5,6,7-Hexahydro-1H-Pyrazolo[4,3-c]Pyridine-5-Carboxylate

- Structure : A pyrazolo-pyridine fused system with a tert-butyl ester.

- Crystallography: X-ray data confirm planar pyrazole and chair-like pyridine conformations. The fused heterocyclic system introduces rigidity absent in monocyclic pyrrolidinones .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : The tert-butyl group in all compounds enhances stability, but methyl or bulky substituents (e.g., triisopropylsilyl) at C2 further modulate reactivity and stereoselectivity .

- Synthetic Complexity: Spiro-pyrrolidine derivatives require advanced oxidation and coupling strategies, whereas simpler pyrrolidinones like the target compound may be synthesized via direct esterification .

- Applications : Spiro compounds (328, 330) are explored as kinase inhibitors or anti-cancer agents, while tert-butyl esters like the target compound serve as chiral building blocks in peptidomimetics .

Biological Activity

Tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate is a significant compound in organic synthesis, particularly noted for its role in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 2137065-52-0

The compound features a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring, which contribute to its unique reactivity and stability in various biochemical contexts .

Tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate primarily acts as a building block in peptide synthesis. Its mechanism involves:

- Interaction with Amino Acids : The tert-butyl group provides steric hindrance, which protects amino acids from unwanted reactions during synthesis.

- Influence on Biochemical Pathways : By facilitating the formation of peptides, this compound plays a crucial role in protein synthesis and related metabolic pathways.

Biological Activity

Research has highlighted several key areas where tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate exhibits biological activity:

- Peptide Synthesis : The compound enhances selectivity and control over peptide formation, making it valuable in synthetic organic chemistry.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Activity Assessment

A study evaluated the cytotoxic effects of various compounds, including tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate, on human RPMI 8226 multiple myeloma cells. The MTT assay revealed that certain concentrations (10 µM, 100 µM, and 500 µM) were effective in assessing cell viability:

- Results : Compounds exhibiting significant cytotoxicity had their IC₅₀ values calculated, demonstrating the potential of this compound in therapeutic applications against cancer .

Case Study 2: Peptide Synthesis Optimization

Another research initiative focused on optimizing peptide synthesis using tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate. The study highlighted:

- Enhanced Yield : The use of this compound resulted in higher yields of desired peptides due to its protective capabilities.

- Structural Stability : The steric hindrance provided by the tert-butyl group improved the stability of intermediate products during synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate, and how is reaction progress monitored?

- Methodological Answer : The compound is synthesized via mixed anhydride intermediates. A typical procedure involves reacting a carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by coupling with a nucleophile (e.g., 2-amino-2-methylpropanol). Reaction progress is tracked using LC-MS to confirm intermediate formation and consumption. Purification employs flash chromatography (0–100% ethyl acetate/hexane gradient), yielding the product in ~59% yield . Key analytical data (e.g., NMR, HRMS) should be cross-validated against published spectra for purity assessment.

Q. How can the stereochemical integrity of the (2R) configuration be maintained during synthesis?

- Methodological Answer : Chiral purity is preserved by using enantiomerically pure starting materials and avoiding harsh reaction conditions that may induce racemization. For example, low-temperature reactions and non-acidic workup (e.g., NaHCO₃ washes) minimize epimerization. Chiral HPLC or polarimetry post-synthesis ensures stereochemical fidelity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the tert-butyl group (δ ~1.4 ppm) and ketone (δ ~2.1–2.5 ppm).

- HRMS : Validates molecular weight (C₁₀H₁₇NO₃, exact mass 199.12 g/mol).

- IR : Detects carbonyl stretches (C=O at ~1720 cm⁻¹ and 1680 cm⁻¹ for ester and ketone, respectively) .

Advanced Research Questions

Q. How does the tert-butyl group influence reactivity in catalytic applications?

- Methodological Answer : The tert-butyl moiety provides steric bulk, directing regioselectivity in reactions. For instance, in hybrid Lewis acid/base catalysis, it shields one face of the pyrrolidine ring, favoring nucleophilic attack at the less hindered site. Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects on reaction rates .

Q. What strategies resolve contradictions in oxidation/reduction data for derivatives of this compound?

- Methodological Answer : Divergent outcomes arise from reagent choice (e.g., KMnO₄ vs. CrO₃ for oxidation). Systematic optimization using design of experiments (DoE) is recommended. For example, compare yields and byproducts under varying oxidant concentrations, solvent polarities, and temperatures. LC-MS and GC-MS help identify competing pathways (e.g., over-oxidation or side reactions) .

Q. How can enantioselective synthesis of related pyrrolidine derivatives be achieved using this compound as a precursor?

- Methodological Answer : The ketone group enables asymmetric reductions (e.g., Corey-Bakshi-Shibata catalyst) to generate chiral alcohols. Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC or NMR with chiral shift reagents .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : The tert-butyl group disrupts crystal packing, complicating crystallization. Slow vapor diffusion (e.g., hexane/ethyl acetate) or co-crystallization with chiral auxiliaries (e.g., tartaric acid) improves crystal quality. Single-crystal X-ray diffraction (SC-XRD) confirms absolute configuration, as reported for structurally related pyrrolidines .

Q. How do solvent and temperature affect the stability of the 5-oxo-pyrrolidine ring?

- Methodological Answer : The lactam ring is prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation. For long-term storage, anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂/Ar) are advised. Avoid aqueous workups unless necessary .

Methodological Considerations Table

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Synthesis Yield | 59% (via mixed anhydride method) | |

| Purification | Flash chromatography (EtOAc/hexane) | |

| Chiral Purity Analysis | Chiral HPLC, polarimetry | |

| Stability Storage | Anhydrous CH₂Cl₂, inert atmosphere | |

| Oxidation Reagents | KMnO₄ (mild), CrO₃ (aggressive) |

Contradictions and Resolutions

-

Contradiction : Varying oxidation yields reported for ketone derivatives.

- Resolution : Reagent-specific side reactions (e.g., CrO₃ causing ring-opening) necessitate mechanistic studies (e.g., isotopic labeling or DFT calculations) to identify intermediates .

-

Contradiction : Discrepancies in melting points (114–116°C vs. literature).

- Resolution : Polymorphism or residual solvents may alter melting ranges. Recrystallize from multiple solvents (e.g., EtOH, hexane) and characterize via DSC .

Advanced Applications in Drug Discovery

- Role in Medicinal Chemistry : The compound serves as a rigid scaffold for designing enzyme inhibitors (e.g., protease or kinase targets). Docking studies (AutoDock Vina) predict binding modes, while SAR modifications (e.g., introducing substituents at C-2) optimize potency .

- In Silico Modeling : Molecular dynamics (MD) simulations (AMBER/CHARMM) assess conformational flexibility, guiding the design of bioavailable analogs .

Safety and Handling

- PPE : Gloves, goggles, and fume hood use are mandatory. Avoid skin contact due to potential irritancy (no specific toxicity data available) .

- Waste Disposal : Neutralize with dilute HCl before incineration to prevent ketone emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.